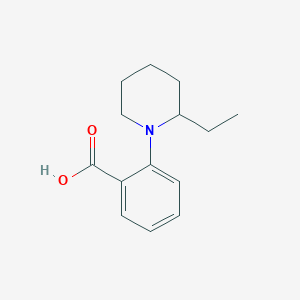

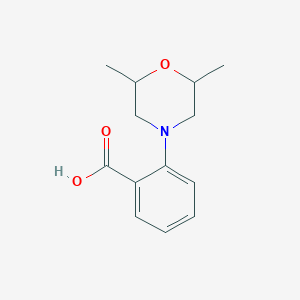

Ácido 2-(2-Etilpiperidin-1-il)benzoico

Descripción general

Descripción

Synthesis Analysis

A relevant paper describes the synthesis of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Although this is not the exact compound, it provides insight into potential synthetic routes for similar structures.Molecular Structure Analysis

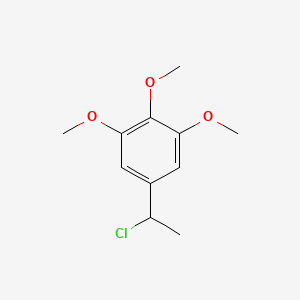

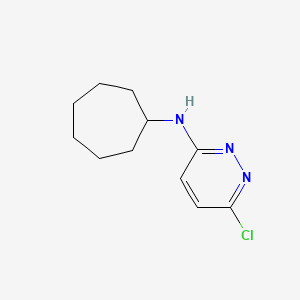

The molecular structure of 2-(2-Ethylpiperidin-1-yl)benzoic acid can be inferred from its molecular formula, C14H19NO2. Detailed structural analysis would typically involve techniques such as infrared spectroscopy, NMR, and mass spectrometry .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Piperidina

Los derivados de piperidina son cruciales en la química medicinal, y el “Ácido 2-(2-Etilpiperidin-1-il)benzoico” sirve como un intermedio clave en la síntesis de varios derivados de piperidina. Estos derivados incluyen piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas. Se utilizan en el diseño de fármacos y están presentes en más de veinte clases de productos farmacéuticos .

Aplicaciones Farmacológicas

El compuesto está involucrado en el desarrollo de nuevos agentes farmacológicos. Su estructura es beneficiosa para crear moléculas con posibles efectos terapéuticos. La parte de piperidina, en particular, es una característica común en compuestos que exhiben una amplia gama de actividades biológicas .

Química Analítica

En la química analítica, el “this compound” se puede utilizar como un compuesto estándar o de referencia en métodos cromatográficos como HPLC-UV. Esto permite el análisis rápido de ácidos benzoicos y sus derivados, lo cual es esencial para el control de calidad en productos farmacéuticos .

Evaluación de Aditivos Alimentarios

Los derivados del ácido benzoico se utilizan comúnmente como aditivos alimentarios. La investigación científica sobre compuestos como el “this compound” puede contribuir a la reevaluación de la seguridad y eficacia de estos aditivos, asegurando la protección del consumidor y el cumplimiento normativo .

Análisis Bioquímico

Biochemical Properties

2-(2-Ethylpiperidin-1-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Cellular Effects

2-(2-Ethylpiperidin-1-yl)benzoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of 2-(2-Ethylpiperidin-1-yl)benzoic acid involves its interaction with specific biomolecules. It binds to the active sites of enzymes, such as COX, inhibiting their activity . This inhibition leads to a decrease in the production of pro-inflammatory mediators. Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their activity . These interactions result in changes in the expression of genes involved in inflammation and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Ethylpiperidin-1-yl)benzoic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory responses in vitro and in vivo . The stability and degradation of the compound can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 2-(2-Ethylpiperidin-1-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-(2-Ethylpiperidin-1-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 2-(2-Ethylpiperidin-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various tissues . Its localization and accumulation within specific tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(2-Ethylpiperidin-1-yl)benzoic acid can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .

Propiedades

IUPAC Name |

2-(2-ethylpiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-11-7-5-6-10-15(11)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYKYCGECVLFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)

![(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine](/img/structure/B1461466.png)

amine](/img/structure/B1461476.png)

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461478.png)

![3-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1461482.png)